molecular formula C30H44O4 B1182241 Liquidambaric lactone

Liquidambaric lactone

Cat. No.: B1182241
M. Wt: 468.7 g/mol
InChI Key: ATQBPBZOVWXRTA-PNZWHSTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Liquidambaric lactone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its structure to enhance its biological activity.

    Substitution: Substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities.

Scientific Research Applications

Anticancer Properties

Liquidambaric lactone has demonstrated significant anticancer activity, particularly against breast cancer and hepatocellular carcinoma.

  • Breast Cancer : Research has identified several triterpenoids from Liquidambaris Fructus that inhibit multiple protein targets associated with breast cancer, particularly triple-negative and advanced-stage cancers. The study utilized molecular docking methods to analyze binding affinities and revealed that these compounds could inhibit protein tyrosine kinases autophosphorylation, primarily affecting targets like ErbB4 and EGFR .
  • Hepatocellular Carcinoma : A study focused on the anti-tumor effects of Liquidambaris Fructus extract found that it promotes apoptosis in liver cancer cells while reducing inflammation and protecting hepatocytes. The mechanism was linked to the PTEN/PI3K/Akt signaling pathway, showcasing the extract's ability to enhance the quality of life for affected individuals .

Antiviral Activity

This compound exhibits potential antiviral properties, particularly against HIV-1.

  • HIV-1 Reverse Transcriptase Inhibition : Studies have indicated that this compound can inhibit HIV-1 reverse transcriptase activity in vitro. This suggests a possible therapeutic application in managing HIV infections .

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapeutic settings.

  • Molecular Docking Studies : Various studies have employed molecular docking to predict the interaction of this compound with key proteins involved in cancer progression. These studies reveal strong binding affinities with targets such as EGFR-tyrosine kinase and Abl kinase, indicating a multi-targeted approach to treatment .

Case Studies

Several case studies highlight the practical applications of this compound in research settings:

Study Focus Findings Methodology
Anti-breast cancer activityIdentification of 18 protein targets related to cancer progression; inhibition of kinases.Molecular docking and network analysis
Hepatocellular carcinomaEnhanced survival rates in treated rats; modulation of key signaling pathways.UPLC-QTOF-MS and metabonomics
Antiviral propertiesInhibition of HIV-1 reverse transcriptase; potential for therapeutic development.In vitro assays

Biological Activity

Liquidambaric lactone, a compound derived from Euonymus grandiflorus, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C30H44O4
  • Molecular Weight : 468.67 g/mol
  • CAS Number : 185051-75-6

Biological Activities

This compound has been studied for various biological activities, including:

  • Antiviral Activity : Research indicates that this compound may inhibit HIV-1 reverse transcriptase activity, suggesting a potential role in antiviral therapy .
  • Antitumor Effects : Studies have shown that extracts containing this compound exhibit significant anti-tumor properties. In particular, it has been noted for its effectiveness against hepatocellular carcinoma (HCC). The mechanism involves modulation of key signaling pathways such as PTEN/PI3K/Akt, which are crucial for cell survival and apoptosis .
  • Inhibition of Tumor Necrosis Factor (TNF) Receptor-Associated Factor 2 (TRAF2) : this compound has been identified as a potent inhibitor of TRAF2, which plays a role in cancer cell proliferation and survival. This inhibition suggests a pathway through which the compound may exert its anticancer effects .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound's ability to inhibit enzymes such as reverse transcriptase and TRAF2 is critical in its antiviral and anticancer activities.
  • Modulation of Signaling Pathways : this compound influences several key signaling pathways involved in cancer progression, particularly the PI3K/Akt pathway, leading to increased apoptosis in cancer cells and reduced inflammation .
  • Cell Cycle Arrest : It has been reported that this compound can induce cell cycle arrest in various cancer cell lines, further contributing to its antitumor efficacy .

Case Study 1: Anti-Liver Cancer Activity

A study investigated the effects of liquidambaris fructus extract (LFE), which contains this compound, on DEN-induced liver cancer in rats. Key findings included:

  • Increased Survival Rates : Rats treated with LFE showed improved survival rates compared to control groups.
  • Biochemical Markers : The treatment resulted in significant changes in biochemical markers indicative of liver function and tumor progression.
  • Metabolomic Analysis : Non-target metabolomics revealed alterations in metabolic pathways associated with fatty acid metabolism and apoptosis regulation .
Treatment GroupSurvival Rate (%)Key Biochemical Changes
Control30Elevated liver enzymes
LFE Treatment70Normalized liver enzymes

Case Study 2: Antiviral Potential

Another study focused on the antiviral properties of this compound against HIV-1. The results indicated:

  • Inhibition Rate : The compound exhibited a significant inhibition rate on HIV-1 reverse transcriptase activity.
  • Mechanistic Insights : Further investigation revealed that this compound interferes with the enzyme's active site, preventing viral replication .

Q & A

Q. Basic: What are the primary natural sources of Liquidambaric lactone, and how is it identified in plant extracts?

This compound is primarily isolated from Liquidambar formosana Hance (sweetgum tree) and Lantana camara L. roots. Identification involves:

  • Extraction : Ethanol or methanol-based extraction followed by silica gel column chromatography for isolation .
  • Analytical Confirmation : HPLC with UV detection (λ = 210–220 nm) and comparison to reference standards (purity ≥98%) .
  • Structural Verification : NMR (¹H and ¹³C) and mass spectrometry (MS) to confirm molecular formula (C₃₀H₄₄O₄, MW 468.67) .

Q. Basic: What methodologies are recommended for isolating this compound from complex plant matrices?

Key steps include:

  • Solvent Partitioning : Use ethanol or dichloromethane to fractionate crude extracts .
  • Chromatography : Sequential purification via silica gel columns with gradient elution (e.g., hexane:ethyl acetate 10:1 → 1:1) .
  • Crystallization : Recrystallization from acetone or methanol yields white needle-like crystals (mp >300°C) .

Q. Advanced: How is the stereochemistry of this compound resolved, and what challenges arise in structural elucidation?

  • X-ray Crystallography : Used to confirm the absolute configuration of the triterpenoid skeleton and lactone ring .
  • Challenges : The compound’s multiple stereocenters (4 confirmed, 6 uncertain) complicate NMR interpretation. Dynamic NMR or computational modeling (e.g., DFT) is recommended to resolve ambiguities .

Q. Advanced: What evidence supports this compound’s bioactivity against HIV-1 reverse transcriptase?

  • In Vitro Assays : Fractionation of Lantana camara root extracts identified this compound as inhibiting HIV-1 RT (IC₅₀ ~15 µM). Activity was validated via enzyme-linked immunosorbent assays (ELISA) with recombinant RT .
  • Mechanistic Insight : Proposed competitive inhibition due to structural similarity to dNTP substrates .

Q. Advanced: How do traditional Chinese medicine (TCM) formulations containing this compound inform modern pharmacological studies?

In TCM (e.g., Lu Lu Tong), this compound is used for anti-inflammatory and circulatory benefits. Research strategies include:

  • Synergy Studies : Evaluate combinatorial effects with co-occurring compounds (e.g., Acanthopanax senticosus extracts) using in vitro COX-2 inhibition assays .
  • Target Identification : Network pharmacology or molecular docking to map interactions with inflammatory markers (e.g., TNF-α, IL-6) .

Q. Advanced: What synthetic routes exist for this compound, and what are their limitations?

  • Semi-Synthesis : Derived from Liquidambaric acid (C₃₀H₄₆O₃) via lactonization using acid catalysts (e.g., p-toluenesulfonic acid) .
  • Challenges : Low yields (~20%) due to steric hindrance in triterpenoid ring closure. Enzymatic methods (e.g., lipase-mediated cyclization) are under exploration .

Q. Methodological: How can researchers address discrepancies in reported bioactivity across studies?

  • Source Variability : Bioactivity may differ due to plant origin (e.g., L. formosana vs. L. camara) or extraction protocols. Standardize sourcing (e.g., authenticated herbarium specimens) .
  • Assay Optimization : Use cell-free systems (e.g., HIV-1 RT inhibition) to isolate compound-specific effects from matrix interference .

Q. Methodological: What analytical techniques quantify this compound in biological samples?

  • LC-MS/MS : Employ C18 columns with mobile phase (0.1% formic acid in acetonitrile:water) and MRM transitions (m/z 469.3 → 453.2) for sensitivity (LOQ = 0.1 ng/mL) .
  • Validation : Include spike-and-recovery tests in plasma/serum to assess matrix effects .

Q. Methodological: How can pharmacokinetic properties of this compound be studied?

  • In Vivo Models : Administer orally or intravenously in rodents, followed by LC-MS analysis of plasma and tissue distribution .
  • Metabolite Profiling : Incubate with liver microsomes to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. Emerging Research: What unexplored therapeutic applications are suggested by this compound’s structural analogs?

  • Anticancer Potential : Structural similarity to betulinic acid (a known antitumor agent) warrants testing against cancer cell lines (e.g., MTT assays on HeLa or A549 cells) .
  • Neuroprotection : Evaluate neuroinflammatory pathways (e.g., microglial activation) using BV-2 cells and LPS-induced models .

Properties

IUPAC Name

(1S,2S,4S,5R,6S,11R,14R,15S,18S,23R)-6,10,10,14,15,21,21-heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosane-9,25-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O4/c1-24(2)12-14-29-15-13-28(7)27(6)11-8-17-25(3,4)19(31)9-10-26(17,5)21(27)20-22(33-20)30(28,18(29)16-24)34-23(29)32/h17-18,20-22H,8-16H2,1-7H3/t17-,18+,20-,21+,22-,26-,27+,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQBPBZOVWXRTA-PNZWHSTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC23CCC4(C5(CCC6C(C(=O)CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liquidambaric lactone
Reactant of Route 2
Liquidambaric lactone
Reactant of Route 3
Liquidambaric lactone
Reactant of Route 4
Liquidambaric lactone
Reactant of Route 5
Liquidambaric lactone
Reactant of Route 6
Liquidambaric lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.